What is the chemical structure of 1-Bromo-3-methylimidazo[1,5-a]pyridine
What is the chemical structure of 1-Bromo-3-methylimidazo[1,5-a]pyridine
An In-Depth Technical Guide to 1-Bromo-3-methylimidazo[1,5-a]pyridine: Structure, Synthesis, and Therapeutic Potential
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a "privileged" heterocyclic system that forms the core of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic potential, including anticancer and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive analysis of a specific, functionalized derivative: 1-Bromo-3-methylimidazo[1,5-a]pyridine. We will dissect its chemical structure, physicochemical properties, and propose a robust synthetic pathway. Furthermore, this guide explores the strategic importance of its structural features within the context of medicinal chemistry and drug development, positioning it as a valuable building block for creating novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
The Imidazo[1,5-a]pyridine Scaffold: A Cornerstone in Medicinal Chemistry
The fusion of an imidazole ring with a pyridine ring gives rise to several isomers, with the imidazo[1,5-a]pyridine system being of significant interest to the scientific community.[1] This scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in compounds that exhibit a remarkable range of biological activities. Its rigid, planar structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.
Derivatives of this core have been successfully investigated as:
-
Anticancer Agents: Exhibiting cytotoxicity against various human tumor cell lines by targeting critical pathways like tubulin polymerization and the PI3K/Akt signaling cascade.[3]
-
Enzyme Inhibitors: Demonstrating potent inhibition of enzymes such as EGFR tyrosine kinase and thromboxane A2 synthetase, which are implicated in cancer and cardiovascular diseases, respectively.[4][5]
-
Anti-inflammatory Agents: Showing promise as inhibitors of key inflammatory mediators.[2]
-
Central Nervous System (CNS) Agents: With potential applications in treating neurological disorders.[6]
The inherent "drug-like" properties and synthetic tractability of the imidazo[1,5-a]pyridine core make it a foundational element in the design of novel therapeutics.[4][7]
Chemical Identity and Physicochemical Properties
1-Bromo-3-methylimidazo[1,5-a]pyridine is a specific derivative where the core structure is functionalized with a bromine atom at the 1-position and a methyl group at the 3-position. These substitutions are not trivial; they critically influence the molecule's chemical reactivity, metabolic stability, and potential for further elaboration.
Figure 1: 2D Chemical Structure of 1-Bromo-3-methylimidazo[1,5-a]pyridine.
Below is a summary of its key identifiers and computed physicochemical properties, which are crucial for predicting its behavior in biological and chemical systems.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-3-methylimidazo[1,5-a]pyridine | PubChem[8] |
| CAS Number | 61254-44-2 | BLDpharm[9] |
| Molecular Formula | C₈H₇BrN₂ | PubChem[8] |
| Canonical SMILES | CC1=NC(=C2N1C=CC=C2)Br | PubChem[8] |
| InChI | InChI=1S/C8H7BrN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,1H3 | PubChem[8] |
| InChIKey | WPVHAIYEFKCIHX-UHFFFAOYSA-N | PubChem[8] |
| Molecular Weight | 211.06 g/mol | ChemSrc[10] |
| Monoisotopic Mass | 209.979 Da | PubChem[8] |
| XLogP3 (Predicted) | 2.4 - 3.3 | ChemSrc, PubChem[8][10] |
| Polar Surface Area | 17.3 Ų | ChemSrc[10] |
Table 1: Key Identifiers and Physicochemical Properties.
Synthesis and Mechanistic Rationale
While numerous methods exist for constructing the imidazo[1,5-a]pyridine core, a robust and logical pathway to 1-Bromo-3-methylimidazo[1,5-a]pyridine involves a two-step process: first, the formation of the methylated core, followed by selective bromination.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3-methylimidazo[1,5-a]pyridine
This procedure is adapted from established cyclocondensation methodologies.[11] The reaction leverages the electrophilic activation of a nitroalkane to facilitate cyclization with 2-(aminomethyl)pyridine (also known as 2-picolylamine).
-
Rationale: Polyphosphoric acid (PPA) serves as both a solvent and a powerful dehydrating agent. The presence of phosphorous acid aids in the electrophilic activation of the nitroalkane, making it susceptible to nucleophilic attack by the primary amine of 2-picolylamine, initiating the cascade that leads to the fused heterocyclic product.
-
Methodology:
-
To a flask containing 87% polyphosphoric acid (5.0 g) and phosphorous acid (5.0 g), add 2-picolylamine (1.08 g, 10.0 mmol).
-
While stirring, slowly add nitroethane (1.50 g, 20.0 mmol).
-
Heat the reaction mixture to 160°C in an oil bath and maintain stirring for 2-3 hours, monitoring by TLC.
-
After cooling, carefully pour the mixture into 200 mL of ice-cold water.
-
Neutralize the solution to a pH of ~8-9 using aqueous ammonia.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3-methylimidazo[1,5-a]pyridine.
-
Step 2: Electrophilic Bromination to 1-Bromo-3-methylimidazo[1,5-a]pyridine
-
Rationale: The C1 position of the imidazo[1,5-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine (Br⁺), making it ideal for this transformation, minimizing side reactions.
-
Methodology:
-
Dissolve 3-methylimidazo[1,5-a]pyridine (1.32 g, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL) in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding water (50 mL).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to afford the final product, 1-Bromo-3-methylimidazo[1,5-a]pyridine.
-
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Theoretical Analysis)
-
¹H NMR: The spectrum is expected to show a set of distinct signals. Four protons on the pyridine ring would appear in the aromatic region (approx. δ 6.5-8.5 ppm), exhibiting characteristic doublet and triplet splitting patterns. The C-H proton on the imidazole ring would likely appear as a singlet in a similar region. The most upfield signal would be a sharp singlet at approximately δ 2.4-2.6 ppm, integrating to three protons, corresponding to the C3-methyl group.
-
¹³C NMR: Eight distinct signals are predicted, corresponding to the eight unique carbon atoms in the molecule. The methyl carbon would appear upfield (approx. δ 15-20 ppm), while the remaining seven sp² carbons of the bicyclic system would resonate in the downfield region (approx. δ 110-150 ppm).
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be characterized by a prominent molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity: one for [C₈H₇⁷⁹BrN₂]⁺ and another at M+2 for [C₈H₇⁸¹BrN₂]⁺.
Strategic Role in Drug Discovery
1-Bromo-3-methylimidazo[1,5-a]pyridine is more than a singular molecule; it is a strategic platform for generating chemical diversity. Its value lies in the specific roles of its constituent parts.
-
The Privileged Core: The imidazo[1,5-a]pyridine scaffold provides the foundational structure, conferring favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and a rigid geometry for target binding.
-
The C3-Methyl Group: This group can serve as a metabolic blocker, influence solubility, and provide key steric interactions within a protein's binding pocket. Its presence can fine-tune the potency and pharmacokinetic profile of a lead compound.
-
The C1-Bromo "Synthetic Handle": This is arguably the most critical feature from a medicinal chemistry perspective. The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille). This allows for the rapid and efficient introduction of a vast range of substituents (aryl, heteroaryl, alkyl, alkyne groups, etc.) at this position. This capability is fundamental to Structure-Activity Relationship (SAR) studies, enabling the systematic optimization of a compound's biological activity.
Caption: Role as a platform for Structure-Activity Relationships.
Conclusion
1-Bromo-3-methylimidazo[1,5-a]pyridine is a chemical entity of significant strategic value for researchers in drug discovery. Its structure combines the biologically validated imidazo[1,5-a]pyridine core with two key functional groups: a methyl group for modulating physicochemical properties and a bromine atom that serves as a versatile synthetic handle for extensive chemical diversification. The straightforward synthetic accessibility and the immense potential for derivatization make this compound an exemplary starting point for the development of new generations of inhibitors and therapeutic agents across a wide range of disease areas.
References
-
PubChem. 1-bromo-3-methylimidazo[1,5-a]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2016). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tran, C. M., et al. (2020). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports (PMC). Available at: [Link]
-
Li, M., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Materials for an article. The Royal Society of Chemistry. Available at: [Link]
-
Ford, N. F., et al. (1985). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
ChemSrc. 1-Bromo-3-methyl-imidazo[1,5-a]pyridine. ChemSrc. Available at: [Link]
-
PubChem. 1-bromo-3-phenylimidazo[1,5-a]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Bakulev, V. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Hung, T. Q., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Molecules (PMC). Available at: [Link]
-
Reddy, M. R., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of KwaZulu-Natal. Synthesis of Novel Imidazo[1,5-a]pyridyl Compounds. UKZN Research Space. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 8. PubChemLite - 1-bromo-3-methylimidazo[1,5-a]pyridine (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 9. 61254-44-2|1-Bromo-3-methylimidazo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 10. 1-Bromo-3-methyl-imidazo[1,5-a]pyridine | CAS#:61254-44-2 | Chemsrc [chemsrc.com]
- 11. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 12. rsc.org [rsc.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
